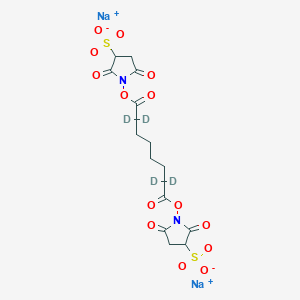
BS3-d4 Deuterated Crosslinker
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains four deuterium atoms, which provide a 4 dalton shift in mass spectrometry studies compared to its non-deuterated analog . It is widely used in biological research for studying protein-protein interactions and structural analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BS3-d4 involves the reaction of deuterated suberic acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of BS3-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
BS3-d4 primarily undergoes substitution reactions where the sulfo-NHS ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH range of 7-9 .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: Aqueous buffer solutions at pH 7-9, room temperature.
Major Products
The major products of the reaction between BS3-d4 and primary amines are stable amide bonds, which result in the crosslinking of proteins or other amine-containing molecules .
Wissenschaftliche Forschungsanwendungen
BS3-d4 is extensively used in various scientific research fields, including:
Wirkmechanismus
BS3-d4 exerts its effects by forming covalent bonds between primary amines on proteins or other molecules. The sulfo-NHS ester groups react with the amines to form stable amide bonds, effectively crosslinking the molecules. This crosslinking helps in stabilizing protein complexes and allows for the identification of interaction sites through mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BS3 (Bis(sulfosuccinimidyl) suberate): Non-deuterated analog of BS3-d4, used for similar applications but without the mass shift in mass spectrometry.
DSS (Disuccinimidyl suberate): Another crosslinker with similar reactive groups but different spacer arm length.
BS2G (Bis(sulfosuccinimidyl) glutarate): Similar to BS3 but with a shorter spacer arm.
Uniqueness
BS3-d4 is unique due to its deuterium labeling, which provides a distinct mass shift in mass spectrometry studies. This feature allows for more precise identification of crosslinked peptides and enhances the accuracy of protein interaction studies .
Eigenschaften
Molekularformel |
C16H18N2Na2O14S2 |
|---|---|
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
InChI-Schlüssel |
MGJYOHMBGJPESL-JVDLJEIDSA-L |
Isomerische SMILES |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


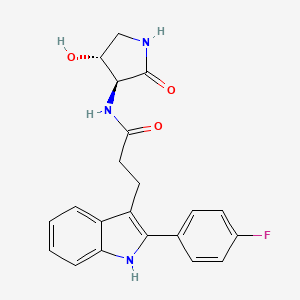
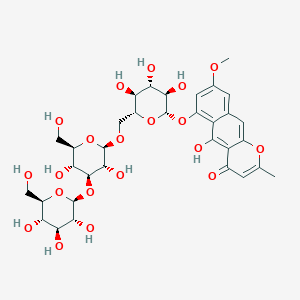
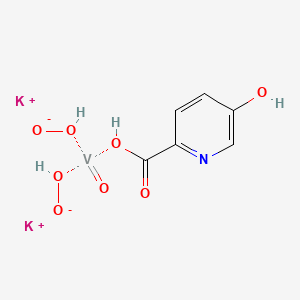
![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

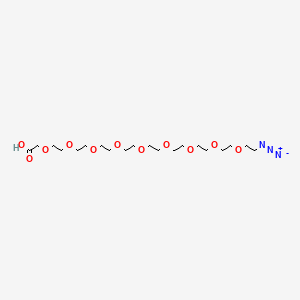


![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)





